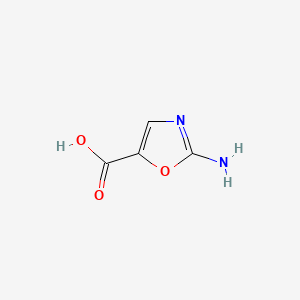

2-Aminooxazole-5-carboxylic acid

説明

特性

IUPAC Name |

2-amino-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGLIMPSBPUNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674707 | |

| Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881637-11-2 | |

| Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminooxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Aminooxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-aminooxazole-5-carboxylic acid. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly as a bioisostere of the corresponding 2-aminothiazole derivative, offering potentially improved physicochemical properties such as enhanced solubility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 881637-11-2 | [1] |

| Molecular Formula | C₄H₄N₂O₃ | [1][2] |

| Molecular Weight | 128.09 g/mol | [1][2] |

| Physical Form | Solid | |

| Flash Point | 190 °C | [2] |

| Storage | 4°C, protect from light | |

| Purity | Typically ≥98% | [4] |

| IUPAC Name | 2-amino-1,3-oxazole-5-carboxylic acid | |

| SMILES | C1=C(OC(=N1)N)C(=O)O | [2][] |

| InChI Key | VHGLIMPSBPUNSX-UHFFFAOYSA-N | [] |

| Topological Polar Surface Area (TPSA) (for ethyl ester) | 78.35 Ų | [6] |

| ClogP (for ethyl ester) | 0.4335 | [6] |

Synthesis of 2-Aminooxazole-5-carboxylic acid

A direct and detailed experimental protocol for the synthesis of 2-aminooxazole-5-carboxylic acid is not extensively reported in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on the well-established synthesis of its ethyl ester, ethyl 2-aminooxazole-5-carboxylate, followed by hydrolysis. This approach is analogous to the synthesis of the corresponding 2-aminothiazole derivatives.[1][7]

The proposed synthetic pathway involves two main steps:

-

Synthesis of Ethyl 2-aminooxazole-5-carboxylate: This step is analogous to the Hantzsch thiazole synthesis, where ethyl 3-ethoxyacrylate is reacted with urea in the presence of a brominating agent like N-bromosuccinimide (NBS).

-

Hydrolysis of Ethyl 2-aminooxazole-5-carboxylate: The ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

-

Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Urea, Dioxane, Water.

-

Procedure:

-

Dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add N-bromosuccinimide (1.1 equivalents) to the cooled solution, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add urea (1 equivalent) to the reaction mixture.

-

Heat the mixture to 80 °C and maintain for 1 hour.

-

Cool the solution to room temperature and neutralize with a suitable base (e.g., aqueous ammonia).

-

The product, ethyl 2-aminooxazole-5-carboxylate, may precipitate and can be collected by filtration, washed with water, and dried under vacuum.

-

Step 2: Hydrolysis of Ethyl 2-aminooxazole-5-carboxylate to 2-Aminooxazole-5-carboxylic acid

-

Materials: Ethyl 2-aminooxazole-5-carboxylate, Sodium hydroxide (or another suitable base), Water, Hydrochloric acid.

-

Procedure:

-

Suspend ethyl 2-aminooxazole-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1 M).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield 2-aminooxazole-5-carboxylic acid.

-

Biological Properties and Applications

While 2-aminooxazole-5-carboxylic acid itself has not been extensively studied for its biological activity, its core structure is a key component in a variety of biologically active molecules. The 2-aminooxazole moiety is considered a privileged scaffold in medicinal chemistry and is often used as a bioisosteric replacement for the 2-aminothiazole group to improve pharmacokinetic properties such as solubility and metabolic stability.[3][8]

Derivatives of 2-aminooxazole have shown promise in several therapeutic areas:

-

Antitubercular Agents: N-substituted 2-aminooxazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating the potential of this scaffold in developing new treatments for tuberculosis.[3][8]

-

Anticancer Agents: The analogous 2-aminothiazole-5-carboxamide core is a key feature of the anti-cancer drug dasatinib.[1] The synthesis of 2-aminooxazole-5-carboxamides suggests the potential for developing novel kinase inhibitors and other anticancer therapeutics.

-

Antimicrobial Agents: The isosteric replacement of 2-aminothiazole with 2-aminooxazole in certain antimicrobial compounds has been shown to enhance their activity and improve their physicochemical properties.

Visualizations

Synthetic Pathway of 2-Aminooxazole-5-carboxylic acid

Caption: Proposed two-step synthesis of 2-aminooxazole-5-carboxylic acid.

Experimental Workflow for Synthesis and Characterization

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Aminooxazole-5-carboxylic acid | 881637-11-2 | GKB63711 [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. calpaclab.com [calpaclab.com]

- 6. chemscene.com [chemscene.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminooxazole-5-carboxylic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic scaffolds are the cornerstone of medicinal chemistry, providing the structural framework for a vast array of therapeutic agents. Among these, the 2-aminooxazole moiety has emerged as a "privileged structure" due to its prevalence in biologically active compounds. 2-Aminooxazole-5-carboxylic acid, in particular, represents a versatile building block, offering multiple points for chemical modification and the potential for bioisosteric replacement of other key heterocycles, such as the 2-aminothiazole core.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-aminooxazole-5-carboxylic acid, with a focus on its utility in the development of novel therapeutics.

Chemical Properties and Characterization

2-Aminooxazole-5-carboxylic acid is a stable, crystalline solid at room temperature.[4] Its chemical structure combines a nucleophilic amino group and a carboxylic acid function on an aromatic oxazole ring, making it an ideal starting material for the synthesis of more complex molecules through amide bond formation, esterification, and other functional group transformations.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 881637-11-2 | [4][5][6][7] |

| Molecular Formula | C₄H₄N₂O₃ | [4][5][6][7] |

| Molecular Weight | 128.10 g/mol | [4][5][6] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [4] |

Spectroscopic Data

The structural confirmation of 2-aminooxazole-5-carboxylic acid and its derivatives relies on standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminooxazole-5-carboxylic acid is expected to show a characteristic singlet for the proton at the C4 position of the oxazole ring. The protons of the amino group will appear as a broad singlet, and the acidic proton of the carboxylic acid will be observed far downfield. For the precursor, ethyl 2-aminooxazole-5-carboxylate, the ethyl ester protons will be visible as a quartet and a triplet.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-175 ppm), and the carbons of the oxazole ring.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹), and the broad O-H stretching of the carboxylic acid dimer (around 2500-3300 cm⁻¹).[10]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition.[8]

Synthesis of 2-Aminooxazole-5-carboxylic Acid

The synthesis of 2-aminooxazole-5-carboxylic acid is typically achieved through a two-step process involving the initial preparation of its ethyl ester followed by hydrolysis.

References

- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. biosynth.com [biosynth.com]

- 7. 881637-11-2|2-Aminooxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. scienceopen.com [scienceopen.com]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Aminooxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Aminooxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a comprehensive reference for the characterization of this molecule.

Molecular Structure and Properties

-

IUPAC Name: 2-amino-1,3-oxazole-5-carboxylic acid

-

CAS Number: 881637-11-2[1]

-

Molecular Formula: C₄H₄N₂O₃[1]

-

Molecular Weight: 128.1 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-Aminooxazole-5-carboxylic acid. The data for the oxazole ring is based on the closely related compound 2-aminooxazole, and the shifts for the carboxylic acid group are based on typical values for this functional group.

Table 1: Predicted ¹H NMR Spectral Data for 2-Aminooxazole-5-carboxylic acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ~7.5 - 8.0 | Singlet |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet |

| -COOH | ~10.0 - 13.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Aminooxazole-5-carboxylic acid

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~160 - 165 |

| C4 | ~125 - 130 |

| C5 | ~135 - 140 |

| C=O (Carboxylic Acid) | ~165 - 175 |

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Aminooxazole-5-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to avoid exchange of the labile amine and carboxylic acid protons.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Aminooxazole-5-carboxylic acid is expected to show characteristic absorption bands for the amino, oxazole, and carboxylic acid moieties.

Table 3: Expected IR Absorption Bands for 2-Aminooxazole-5-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Amine) | Stretching | 3400 - 3100 | Medium, Doublet |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C=N (Oxazole Ring) | Stretching | 1650 - 1590 | Medium |

| C=C (Oxazole Ring) | Stretching | 1550 - 1475 | Medium |

| C-O (Carboxylic Acid/Oxazole) | Stretching | 1300 - 1200 | Strong |

| N-H (Amine) | Bending | 1640 - 1560 | Medium |

Experimental Protocol for IR Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for 2-Aminooxazole-5-carboxylic acid

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 129.03 | Protonated molecular ion |

| [M]⁺˙ | 128.02 | Molecular ion |

| [M-H₂O]⁺˙ | 110.01 | Loss of water |

| [M-CO₂]⁺˙ | 84.03 | Loss of carbon dioxide (decarboxylation) |

| [M-COOH]⁺ | 83.03 | Loss of the carboxylic acid group |

Experimental Protocol for Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation:

-

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. The ESI source will generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

EI-MS: For more volatile samples, EI can be used, which typically generates a molecular ion [M]⁺˙ and extensive fragmentation.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like 2-Aminooxazole-5-carboxylic acid.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-Aminooxazole-5-carboxylic acid.

References

A Comprehensive Technical Guide to 2-Aminooxazole-5-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As an isostere of the well-studied 2-aminothiazole-5-carboxylic acid, it presents an alternative scaffold for the design of novel therapeutic agents. The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring can modulate the physicochemical properties of the molecule, potentially leading to improved solubility, metabolic stability, and pharmacokinetic profiles. This technical guide provides a detailed overview of the chemical structure, IUPAC name, synthesis strategies for its derivatives, and available biological activity data, with a focus on applications relevant to researchers in the pharmaceutical sciences.

Chemical Structure and IUPAC Name

The foundational molecule, 2-Aminooxazole-5-carboxylic acid, possesses a five-membered oxazole ring substituted with an amino group at the 2-position and a carboxylic acid group at the 5-position.

-

Chemical Structure:

-

IUPAC Name: 2-amino-1,3-oxazole-5-carboxylic acid[1]

-

Molecular Weight: 128.09 g/mol [2]

Physicochemical and Biological Data of 2-Aminooxazole Derivatives

While comprehensive data for the parent compound, 2-Aminooxazole-5-carboxylic acid, is limited in publicly available literature, extensive research has been conducted on its derivatives. The following tables summarize key quantitative data for various N-substituted and 4-substituted 2-aminooxazole derivatives, highlighting their potential as antimicrobial and antitubercular agents.

Table 1: Biological and Physicochemical Evaluation of 2-Aminothiazole and 2-Aminooxazole Derivatives [4]

| Compound | MIC (μM) | Kinetic Solubility (μM) in Water | Kinetic Solubility (μM) in PBS pH 7.4 | HLM t1/2 (min) | HLM Cl'int (mL min-1 kg-1) | Mean GSH Conjugate Area | GSH Conjugate Area Ratio (%) |

| 1 | 27.5a | 24 ± 2.7 | 7.5 ± 1.1 | 22.4 ± 1.6 | 27.9 | 303 | 10.4 ± 1.7 |

| 2 | 13a | 20 ± 2.4 | 1.2 ± 0.2 | 14.5 ± 0.5 | 42.9 | 616 | 13.9 ± 0.2 |

| 3 | 1.5b | 54.9 ± 15 | 27.7 ± 8 | 3.3 ± 0.3 | 188.8 | 34 | 3.7 ± 0.5 |

| 4 | 0.16b | 2.9 ± 0.5 | 2.4 ± 0.5 | 16.1 ± 0.2 | 38.8 | 111 | 7.1 ± 0.9 |

| 30 | 12.3a | 5.2 ± 0.6 | 5.9 ± 0.5 | 22.6 ± 1.2 | 27.6 | 2117 | 14.2 ± 5 |

| 31 | >100a | 0.7 ± 0.2 | 1.1 ± 0.3 | 20.9 ± 1.4 | 29.9 | 467 | 14.2 ± 1.5 |

| 34 | 2.3a | 9.1 ± 2 | 6.8 ± 1.1 | 2.7 ± 0.8 | 226.1 | 120 | 15.8 ± 1.3 |

| 36 | 6.9c | 24 ± 4 | 9.3 ± 1.2 | 15 ± 0.1 | 41.5 | 82 | 2.1 ± 0.9 |

-

a MIC values determined by MABA are means of replicate experiments (SD < 15%).

-

b MIC determined by microdilution.

-

c Minimum Inhibitory Concentration, determined by REMA method.

-

Compounds 1-4 are 2-aminothiazole derivatives, while compounds 30, 31, 34, and 36 are their 2-aminooxazole isosteres.

Experimental Protocols: Synthesis of 2-Aminooxazole Derivatives

General Two-Step Synthesis of N,4-disubstituted 2-Aminooxazoles:

-

Condensation of α-bromoacetophenone with urea:

-

An appropriate α-bromoacetophenone is condensed with urea. This reaction can be efficiently carried out using microwave irradiation (e.g., 120 °C, 300 W) in a solvent such as DMF for a short duration (e.g., 3 minutes). This step yields the intermediate N-unsubstituted 2-aminooxazole.

-

-

Buchwald–Hartwig cross-coupling:

-

The resulting 2-aminooxazole from the first step is then coupled with an aryl halide (e.g., 4-bromotoluene) via a Buchwald–Hartwig cross-coupling reaction.

-

Typical reaction conditions involve a palladium catalyst (e.g., X-Phos Pd G2), a base (e.g., tBuONa), and a suitable solvent system (e.g., t-BuOH and toluene). The reaction can also be facilitated by microwave irradiation (e.g., 130 °C, 300 W) for a short period (e.g., 15 minutes).

-

This synthetic approach allows for the generation of a library of N,4-disubstituted 2-aminooxazoles by varying the starting α-bromoacetophenone and aryl halide.

Logical Workflow and Visualization

As no specific signaling pathways involving 2-Aminooxazole-5-carboxylic acid have been identified in the reviewed literature, a logical workflow for the synthesis of its derivatives is presented below. This diagram illustrates the key steps and transformations in the generation of N,4-disubstituted 2-aminooxazoles, providing a clear visual representation of the experimental process.

References

Technical Guide: 2-Aminooxazole-5-carboxylic acid (CAS 881637-11-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, biological significance, and suppliers of 2-Aminooxazole-5-carboxylic acid (CAS 881637-11-2). This molecule is a heterocyclic compound of interest in medicinal chemistry, particularly in the fields of antimicrobial and anticancer drug discovery.

Chemical Properties and Data

2-Aminooxazole-5-carboxylic acid is a stable, solid organic compound. Its core structure features a five-membered oxazole ring, which is a bioisostere of the thiazole ring, a common scaffold in many biologically active molecules. The presence of both a carboxylic acid and an amino group makes it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of 2-Aminooxazole-5-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 881637-11-2 | [1][2] |

| IUPAC Name | 2-Aminooxazole-5-carboxylic acid | N/A |

| Molecular Formula | C₄H₄N₂O₃ | [1][2] |

| Molecular Weight | 128.09 g/mol | [1] |

| Canonical SMILES | C1=C(N=C(O1)N)C(=O)O | [1] |

| Physical Form | Solid | N/A |

| Purity | Typically ≥95% | N/A |

| Flash Point | 190 °C | [1] |

| Storage Conditions | Room temperature, protect from light | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

-

Formation of Ethyl 2-aminooxazole-5-carboxylate: This step would involve the condensation of an appropriate α-halocarbonyl precursor with urea. A likely starting material is ethyl 2-chloro-3-oxopropanoate.

-

Hydrolysis to 2-Aminooxazole-5-carboxylic acid: The resulting ester would then be hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid.

Below is a DOT script visualizing this proposed synthetic workflow.

Caption: Proposed synthesis of 2-Aminooxazole-5-carboxylic acid.

General Experimental Considerations

-

Hantzsch Synthesis: The reaction is typically carried out in a suitable solvent such as ethanol or DMF. The reaction temperature can vary, but heating is often required to drive the condensation and cyclization.

-

Ester Hydrolysis: Saponification using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF, methanol) is a standard procedure. The reaction is usually monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid, which can then be isolated by filtration.

Biological Significance and Potential Applications

While specific biological data for 2-Aminooxazole-5-carboxylic acid is limited in the public domain, the broader class of 2-aminooxazole derivatives has garnered significant interest in drug discovery. This is largely due to their structural similarity to 2-aminothiazoles, which are present in a number of approved drugs and clinical candidates.

Antimicrobial Activity

Derivatives of 2-aminooxazole have shown promising activity against various microbial pathogens, including Mycobacterium tuberculosis.[3] The oxazole ring is considered a favorable isostere of the thiazole ring, in some cases leading to improved physicochemical properties such as increased solubility, which can be advantageous for drug development.[4] The proposed mechanism for some related compounds involves the inhibition of essential bacterial enzymes.[3]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several kinase inhibitors used in cancer therapy, such as dasatinib.[5][6] Consequently, 2-aminooxazole derivatives are being investigated as potential anticancer agents. Research in this area often focuses on the design and synthesis of libraries of related compounds to explore structure-activity relationships (SAR) and identify potent and selective inhibitors of cancer-related targets.[5]

Below is a diagram illustrating the logical relationship between the 2-aminooxazole scaffold and its potential therapeutic applications.

Caption: Therapeutic potential of the 2-aminooxazole scaffold.

Suppliers

2-Aminooxazole-5-carboxylic acid is available from a number of chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of CAS 881637-11-2

| Supplier | Location | Purity |

| Biosynth | Staad, Switzerland | N/A |

| BLD Pharm | Shanghai, China | N/A |

| ChemScene | Monmouth Junction, NJ, USA | ≥97% |

| Santa Cruz Biotechnology | Dallas, TX, USA | N/A |

| Amadis Chemical | Hangzhou, China | N/A |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

2-Aminooxazole-5-carboxylic acid (CAS 881637-11-2) is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structural relationship to the well-established 2-aminothiazole scaffold makes it a compound of high interest for the development of novel antimicrobial and anticancer agents. While specific biological data and detailed synthetic protocols for this exact molecule are not widely published, the information available on related compounds provides a strong rationale for its further investigation in drug discovery programs. Researchers are encouraged to explore its synthesis and biological activities to unlock its full therapeutic potential.

References

- 1. 2-Aminooxazole-5-carboxylic acid | 881637-11-2 | GKB63711 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

The Rising Star in Drug Discovery: A Technical Guide to the Biological Potential of 2-Aminooxazole-5-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of medicinal chemistry. In this context, heterocyclic compounds have consistently emerged as a rich source of biologically active molecules. Among them, the 2-aminooxazole scaffold, and specifically its 5-carboxylic acid derivatives, are gaining significant attention as a privileged structure in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these promising compounds, with a focus on their antimicrobial and anticancer properties.

Synthesis of the 2-Aminooxazole-5-Carboxylic Acid Core and its Derivatives

The synthesis of the 2-aminooxazole-5-carboxylic acid scaffold and its subsequent derivatization into a library of bioactive molecules is a critical first step in harnessing their therapeutic potential. Several synthetic strategies have been developed, with the most common approaches involving the condensation of α-halocarbonyl compounds with urea or its derivatives.

A general workflow for the synthesis of 2-aminooxazole-5-carboxamides is depicted below:

Caption: General synthetic workflow for 2-aminooxazole-5-carboxamide derivatives.

Experimental Protocol: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

This protocol describes a common method for the synthesis of a key intermediate, ethyl 2-aminooxazole-5-carboxylate, which can be further modified.

Materials:

-

Ethyl 3-bromo-2-oxopropanoate

-

Urea

-

Ethanol

-

Sodium acetate

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

To a solution of ethyl 3-bromo-2-oxopropanoate (1 equivalent) in ethanol, add urea (1.2 equivalents) and sodium acetate (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure ethyl 2-aminooxazole-5-carboxylate.

Antimicrobial Potential of 2-Aminooxazole Derivatives

Derivatives of 2-aminooxazole have demonstrated significant activity against a broad spectrum of microbial pathogens, including bacteria and fungi. Of particular note is their promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-aminooxazole derivatives against various microbial strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| OXA-1 | Mycobacterium tuberculosis H37Rv | 3.13 | [1][2] |

| OXA-2 | Staphylococcus aureus | 14.8 | [3] |

| OXA-3 | Escherichia coli | 14.8 | [3] |

| OXA-4 | Candida albicans | 29.6 | [3] |

| OXA-5 | Aspergillus niger | 17.8 | [3] |

Proposed Mechanism of Antimycobacterial Action: FabH Inhibition

Molecular docking studies have suggested that a potential target for the antimycobacterial activity of these compounds is the β-ketoacyl-acyl carrier protein synthase III (FabH).[2] FabH is a crucial enzyme in the fatty acid biosynthesis pathway of mycobacteria, making it an attractive target for novel drug development. The proposed inhibitory action is depicted in the following signaling pathway diagram.

Caption: Proposed inhibition of the mycobacterial FabH enzyme by 2-aminooxazole derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

-

Synthesized 2-aminooxazole derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the serially diluted compounds with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as observed visually or by measuring the optical density at 600 nm.

Anticancer Potential of 2-Aminooxazole Derivatives

In addition to their antimicrobial properties, 2-aminooxazole derivatives have emerged as promising candidates for anticancer drug development. They have shown cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 2-aminooxazole derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OXA-6 | HCT116 (Colon Carcinoma) | 71.8 | [3] |

| OXA-7 | MCF7 (Breast Carcinoma) | 74.1 | [3] |

| OXA-8 | K562 (Leukemia) | 16.3 | [4] |

| OXA-9 | HT-29 (Colon Carcinoma) | 21.6 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1][6][7]

Caption: Workflow of the MTT assay for determining the cytotoxicity of 2-aminooxazole derivatives.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized 2-aminooxazole derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

2-Aminooxazole-5-carboxylic acid derivatives represent a versatile and promising class of compounds with significant potential in the development of new antimicrobial and anticancer therapies. Their straightforward synthesis, coupled with their potent biological activities, makes them attractive candidates for further investigation.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 2-aminooxazole core to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential off-target toxicities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising derivatives in animal models to assess their therapeutic efficacy, safety, and pharmacokinetic profiles.

The continued exploration of 2-aminooxazole-5-carboxylic acid derivatives holds great promise for the discovery of novel and effective therapeutic agents to address the pressing global health challenges of infectious diseases and cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 2-Aminooxazole-5-Carboxylic Acid in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is perpetual. The 2-aminooxazole-5-carboxylic acid core has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of derivatives of this promising heterocyclic building block.

Synthesis of the 2-Aminooxazole Core: A Bioisosteric Approach

The 2-aminooxazole moiety is often considered a bioisostere of the well-established 2-aminothiazole scaffold, a component of numerous approved drugs.[1][2] This bioisosteric relationship allows medicinal chemists to leverage the extensive knowledge of 2-aminothiazole chemistry while potentially improving physicochemical and pharmacokinetic properties, such as increased solubility and reduced metabolic oxidation of the sulfur atom.[1][2]

A common synthetic strategy for the 2-aminooxazole core involves a two-step process. The initial step is the condensation of an appropriate α-bromoacetophenone with urea. This is followed by a Buchwald–Hartwig cross-coupling reaction of the resulting 2-aminooxazole with an aryl halide.[2] This methodology has been successfully employed in the synthesis of N-substituted 4-phenyl-2-aminooxazoles.[1][2]

While the traditional Hantzsch synthesis is highly effective for producing 2-aminothiazoles from α-bromo ketones and thioureas, its direct application for 2-aminooxazoles using ureas has proven less straightforward, necessitating the development of alternative synthetic routes.[1][2]

Therapeutic Applications and Biological Activity

Derivatives of the 2-aminooxazole scaffold have shown promise in various therapeutic domains, most notably in the development of antitubercular and anticancer agents.

Antitubercular Activity

The bioisosteric replacement of the 2-aminothiazole with a 2-aminooxazole has yielded compounds with promising activity against Mycobacterium tuberculosis (Mtb).[1] Studies have shown that N-substituted 4-phenyl-2-aminooxazole derivatives exhibit antitubercular activity comparable to their 2-aminothiazole counterparts, validating the bioisosteric hypothesis.[1]

Table 1: Antitubercular Activity of 2-Aminooxazole Derivatives

| Compound | Structure | Mtb Activity (MIC µM) |

| 30 | N-(4-chlorophenyl)-4-phenyl-1,3-oxazol-2-amine | >128 |

| 34 | N-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2-amine | 64 |

| 36 | 4-phenyl-N-(p-tolyl)-1,3-oxazol-2-amine | >128 |

Data extracted from "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry".[1]

Anticancer Potential

Drawing parallels from the extensive research on 2-aminothiazole-5-carboxamides as anticancer agents, derivatives of 2-aminooxazole-5-carboxylic acid are being explored for their potential in oncology. 2-Aminothiazole-based compounds, such as the multi-kinase inhibitor Dasatinib, underscore the therapeutic viability of this scaffold. While direct evidence for 2-aminooxazole-5-carboxylic acid derivatives is still emerging, the structural similarity suggests a strong rationale for their investigation as inhibitors of protein kinases and other cancer-related targets.

Experimental Protocols

General Procedure for the Synthesis of N,4-disubstituted 2-Aminooxazoles

This protocol is adapted from the synthesis of N-substituted 4-phenyl-2-aminooxazoles and serves as a foundational method for accessing the 2-aminooxazole core.

Step 1: Condensation of α-bromoacetophenone and Urea

-

To a solution of the desired α-bromoacetophenone (1.0 eq) in a suitable solvent such as DMF, add urea (1.2 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC.[1]

-

Upon completion, allow the reaction to cool to room temperature.

-

Perform an aqueous work-up, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography to yield the 4-substituted-2-aminooxazole.

Step 2: Buchwald-Hartwig Cross-Coupling

-

In a reaction vessel, combine the 4-substituted-2-aminooxazole (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., X-Phos Pd G2), and a base (e.g., Cs2CO3).

-

Add a suitable anhydrous solvent (e.g., toluene).

-

Heat the mixture under an inert atmosphere at a specified temperature until the starting material is consumed (monitored by TLC).

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the N,4-disubstituted 2-aminooxazole.

Visualizing Methodologies and Relationships

Synthetic Workflow for 2-Aminooxazole Derivatives

The following diagram illustrates the general synthetic workflow for preparing N,4-disubstituted 2-aminooxazoles.

Caption: Synthetic workflow for N,4-disubstituted 2-aminooxazoles.

Bioisosteric Relationship and Drug Design Logic

The rationale for investigating 2-aminooxazoles often stems from the known activities of their 2-aminothiazole analogs. This relationship can be visualized as a logical progression in drug design.

References

A Comprehensive Review of Synthetic Strategies for 2-Aminooxazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is a privileged structural motif in medicinal chemistry, serving as a key component in a wide array of biologically active compounds. Its prevalence in pharmaceuticals and agrochemicals has spurred the development of diverse and innovative synthetic methodologies. This whitepaper provides a detailed review of the core synthetic strategies for constructing the 2-aminooxazole ring system, with a focus on reaction mechanisms, substrate scope, and experimental protocols. Quantitative data are summarized in tabular format for comparative analysis, and key synthetic workflows are visualized using logical relationship diagrams.

Synthesis from α-Haloketones and Urea Derivatives: The Hantzsch Thiazole Synthesis Analogy and Its Limitations

A common entry point to five-membered heterocycles is the renowned Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. Logically, an analogous reaction using urea or its derivatives would be expected to yield 2-aminooxazoles. However, the direct translation of this method has met with limited success, primarily due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[1][2]

While the standard Hantzsch protocol with N-substituted ureas is generally inefficient for producing N-substituted 2-aminooxazoles, the reaction between α-bromoacetophenones and unsubstituted urea provides a viable route to N-unsubstituted 4-aryl-2-aminooxazoles.[1][2][3] This initial condensation forms the basis of a more versatile two-step approach for accessing N-substituted derivatives.

Two-Step Synthesis: Condensation Followed by N-Arylation

A robust and widely applicable method for the synthesis of N-aryl-4-aryl-2-aminooxazoles involves an initial condensation of an α-bromoacetophenone with urea, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[3][4][5] This strategy circumvents the poor reactivity of N-substituted ureas in the direct condensation.

The overall synthetic workflow can be depicted as follows:

References

In-depth Technical Guide to the Physicochemical Properties of 2-Aminooxazole-5-carboxylic acid

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminooxazole-5-carboxylic acid (CAS No: 881637-11-2, Molecular Formula: C₄H₄N₂O₃, Molecular Weight: 128.09 g/mol ). Given the limited availability of experimental data in public literature, this guide combines foundational information with computationally predicted values and detailed, adaptable experimental protocols for empirical determination.

Introduction

2-Aminooxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The structure integrates an oxazole ring—a known bioisostere of the thiazole ring—with both a carboxylic acid and an amino functional group. This isosteric relationship is often exploited in drug design to enhance a molecule's physicochemical and pharmacokinetic profile, potentially improving aqueous solubility and metabolic stability over its thiazole counterparts.[1][2] Derivatives of the 2-aminooxazole scaffold have demonstrated promising biological activities, including antitubercular and anticancer properties, highlighting the therapeutic potential of this chemical class.[1][3]

This guide serves as a foundational resource for researchers, offering predicted key physicochemical data and robust, standard methodologies for its experimental validation.

Core Physicochemical Data

The following table summarizes essential physicochemical properties for 2-Aminooxazole-5-carboxylic acid. Predicted values were generated using established computational models to fill gaps in publicly available experimental data.

Table 1: Physicochemical Properties of 2-Aminooxazole-5-carboxylic acid

| Property | Value | Source/Method |

| Molecular Formula | C₄H₄N₂O₃ | - |

| Molecular Weight | 128.09 g/mol | - |

| CAS Number | 881637-11-2 | - |

| Flash Point | 190 °C | Biosynth[4] |

| pKa (acidic) | 2.1 (Predicted) | MarvinSketch |

| pKa (basic) | 4.9 (Predicted) | MarvinSketch |

| logP | -0.8 (Predicted) | ALOGPS[5][6] |

| Aqueous Solubility (logS) | -1.5 (Predicted) | ALOGPS[5][6] |

Detailed Experimental Protocols

The following sections provide detailed, adaptable protocols for the experimental determination of the key physicochemical properties of 2-Aminooxazole-5-carboxylic acid, based on standard laboratory techniques.

pKa Determination via ¹H NMR Spectroscopy

This method relies on monitoring the pH-dependent changes in the chemical shifts of the molecule's protons. The inflection point in a plot of chemical shift versus pH directly corresponds to the pKa value.[7][8]

-

Materials & Equipment:

-

2-Aminooxazole-5-carboxylic acid

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl) and Deuterated sodium hydroxide (NaOD) solutions

-

Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)

-

pH meter calibrated for D₂O measurements

-

High-precision NMR tubes

-

Calibrated micropipettes

-

-

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-Aminooxazole-5-carboxylic acid (e.g., 5-10 mg/mL) in D₂O.

-

pH Titration: Create a series of samples by aliquoting the stock solution into NMR tubes. Adjust the pD (pH in D₂O) of each sample to span a range from approximately 1 to 12 using microliter additions of DCl and NaOD.

-

pD Measurement: Accurately measure and record the pD of each sample using a calibrated pH meter.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis: Identify a proton signal that exhibits a clear and significant chemical shift change across the pD range.

-

pKa Calculation: Plot the chemical shift (δ in ppm) of the selected proton against the corresponding pD value. Fit the resulting data to a sigmoidal curve. The pD value at the inflection point of the curve is the pKa. Two distinct inflection points are anticipated, corresponding to the carboxylic acid and the amino group.

-

logP Determination via High-Performance Liquid Chromatography (HPLC)

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its n-octanol/water partition coefficient (logP).[9][10]

-

Materials & Equipment:

-

2-Aminooxazole-5-carboxylic acid

-

HPLC-grade n-octanol, acetonitrile, and water

-

Phosphate-buffered saline (PBS) at pH 7.4

-

A set of standard compounds with well-documented logP values

-

HPLC system equipped with a C18 analytical column and a UV detector

-

-

Methodology:

-

Calibration:

-

Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water).

-

Prepare individual solutions of the standard compounds.

-

Inject each standard onto the HPLC system and record its retention time (tᵣ).

-

Calculate the capacity factor (k') for each standard: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

-

Construct a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

-

-

Sample Analysis:

-

Prepare a solution of 2-Aminooxazole-5-carboxylic acid in the mobile phase.

-

Inject the sample and record its retention time.

-

Calculate log k' for the sample.

-

-

logP Determination: Use the linear regression equation from the calibration curve to calculate the logP of 2-Aminooxazole-5-carboxylic acid from its log k' value.

-

Aqueous Solubility Determination via the Shake-Flask Method

This equilibrium-based method is considered the "gold standard" for determining the intrinsic solubility of a compound.[11][12][13]

-

Materials & Equipment:

-

2-Aminooxazole-5-carboxylic acid (solid)

-

High-purity water or a buffer of a specific pH

-

Thermostatically controlled shaking incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

Quantification instrument: UV-Vis spectrophotometer or HPLC system

-

-

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-Aminooxazole-5-carboxylic acid to several vials to ensure that a saturated solution is achieved.

-

Equilibration: Add a precise volume of the aqueous solvent (water or buffer) to each vial. Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification:

-

Carefully remove a precise aliquot from the clear supernatant.

-

Prepare a dilution series and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.

-

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions. Report the value in units such as mg/mL or mol/L.

-

Application in Drug Discovery: Workflows and Conceptual Pathways

The physicochemical properties of 2-Aminooxazole-5-carboxylic acid are critical for its potential development as a therapeutic agent. The following diagrams, generated using the DOT language, illustrate its place within a typical drug discovery workflow and a conceptual signaling pathway it might influence.

Caption: Drug discovery workflow incorporating physicochemical profiling.

Caption: Generalized kinase inhibition signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminooxazole-5-carboxylic acid | 881637-11-2 | GKB63711 [biosynth.com]

- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 6. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 10. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

"synthesis of 2-Aminooxazole-5-carboxylic acid from ethyl 2-aminooxazole-5-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active molecules. The synthesis of this compound from its corresponding ethyl ester, ethyl 2-aminooxazole-5-carboxylate, is a fundamental transformation. This document provides detailed application notes and a comprehensive protocol for this saponification reaction.

Application Notes

The conversion of ethyl 2-aminooxazole-5-carboxylate to 2-aminooxazole-5-carboxylic acid is a standard ester hydrolysis, also known as saponification.[1] This reaction is typically carried out under basic conditions, where a hydroxide source, such as sodium hydroxide or lithium hydroxide, attacks the electrophilic carbonyl carbon of the ester.[2] The resulting tetrahedral intermediate then collapses, leading to the formation of the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.[2][3]

The choice of base and solvent is crucial for the reaction's success. A mixture of an organic solvent like methanol or ethanol with water is often employed to ensure the solubility of both the ester and the inorganic base.[3] The reaction can be performed at room temperature or with heating to reflux to increase the reaction rate.[3] Monitoring the reaction progress is typically done by thin-layer chromatography (TLC) until the starting material is consumed.

The product, 2-aminooxazole-5-carboxylic acid, serves as a versatile building block for the synthesis of more complex molecules, such as amides, by coupling the carboxylic acid with various amines. These derivatives are explored for their potential as therapeutic agents.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2-aminooxazole-5-carboxylic acid from ethyl 2-aminooxazole-5-carboxylate. The values are representative and may vary depending on the specific reaction scale and conditions.

| Parameter | Value |

| Reactants | |

| Ethyl 2-aminooxazole-5-carboxylate | 1.0 g (6.40 mmol) |

| Sodium Hydroxide | 0.38 g (9.60 mmol) |

| Solvents | |

| Methanol | 20 mL |

| Water | 10 mL |

| Reaction Conditions | |

| Temperature | 65 °C (Reflux) |

| Reaction Time | 4 hours |

| Product | |

| 2-Aminooxazole-5-carboxylic acid | |

| Theoretical Yield | 0.82 g |

| Actual Yield | 0.74 g |

| Percent Yield | 90% |

| Purity (by NMR) | >95% |

| Melting Point | 185-188 °C |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-aminooxazole-5-carboxylic acid.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-aminooxazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-aminooxazole-5-carboxylate (1.0 g, 6.40 mmol).

-

Add methanol (20 mL) to the flask and stir until the solid is completely dissolved.

-

In a separate beaker, dissolve sodium hydroxide (0.38 g, 9.60 mmol) in deionized water (10 mL).

-

Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

-

-

Saponification Reaction:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

-

Allow the reaction to stir at reflux for 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) until the starting ester spot is no longer visible.

-

-

Workup and Product Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

To the remaining aqueous solution, slowly add 1 M HCl with stirring until the pH of the solution is approximately 3. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Purification and Characterization:

-

Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

-

Dry the purified 2-aminooxazole-5-carboxylic acid under vacuum to a constant weight.

-

Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its identity and purity.

-

Safety Precautions:

-

Handle sodium hydroxide and hydrochloric acid with care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Methanol is flammable; keep it away from ignition sources.

References

One-Pot Synthesis of Substituted 2-Aminooxazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminooxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The development of efficient and atom-economical synthetic methods is crucial for the exploration of their therapeutic potential. One-pot syntheses, which combine multiple reaction steps into a single procedural operation without the isolation of intermediates, offer significant advantages in terms of reduced reaction times, simplified purification processes, and minimized waste generation.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted 2-aminooxazoles, focusing on two prominent and versatile methods: the microwave-assisted synthesis from α-bromo ketones and urea, and a palladium-catalyzed approach from propargylamines.

Method 1: Microwave-Assisted One-Pot Synthesis from α-Bromo Ketones and Urea

This method, a variation of the classic Hantzsch oxazole synthesis, provides a rapid and efficient route to 4-aryl-substituted 2-aminooxazoles. The use of microwave irradiation significantly accelerates the reaction rate, allowing for the synthesis of a diverse range of derivatives in short reaction times.

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the one-pot synthesis of various 4-aryl-2-aminooxazoles. The data is analogous to the synthesis of 2-aminothiazoles and represents expected yields under optimized conditions.

| Entry | Ar (in α-Bromoacetophenone) | R (on Urea) | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |

| 1 | C₆H₅ | H | 4-Phenyl-2-aminooxazole | 3 | 120 | 85 |

| 2 | 4-CH₃-C₆H₄ | H | 4-(p-Tolyl)-2-aminooxazole | 3 | 120 | 88 |

| 3 | 4-OCH₃-C₆H₄ | H | 4-(4-Methoxyphenyl)-2-aminooxazole | 4 | 120 | 90 |

| 4 | 4-Cl-C₆H₄ | H | 4-(4-Chlorophenyl)-2-aminooxazole | 3 | 120 | 82 |

| 5 | 4-Br-C₆H₄ | H | 4-(4-Bromophenyl)-2-aminooxazole | 3 | 120 | 80 |

| 6 | 4-F-C₆H₄ | H | 4-(4-Fluorophenyl)-2-aminooxazole | 3 | 120 | 84 |

| 7 | 2-Naphthyl | H | 4-(Naphthalen-2-yl)-2-aminooxazole | 5 | 120 | 78 |

| 8 | C₆H₅ | CH₃ | 2-(Methylamino)-4-phenyloxazole | 5 | 130 | 75 |

| 9 | C₆H₅ | Phenyl | 2-(Phenylamino)-4-phenyloxazole | 5 | 130 | 72 |

Experimental Protocol

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Urea or N-substituted urea (1.2 mmol)

-

Dimethylformamide (DMF, 3 mL)

-

Microwave reactor vials (10 mL)

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a 10 mL microwave reactor vial, add the substituted α-bromoacetophenone (1.0 mmol), urea (or N-substituted urea, 1.2 mmol), and dimethylformamide (3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120-130 °C for 3-5 minutes with a maximum power of 300 W.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into a flask containing 20 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure substituted 2-aminooxazole.

Reaction Workflow

Caption: Workflow for the microwave-assisted one-pot synthesis of 2-aminooxazoles.

Method 2: One-Pot Synthesis from Propargylamines

This method provides a route to 2,5-disubstituted oxazoles through a three-step, one-pot sequence involving amidation, palladium-catalyzed acylation, and cycloisomerization. This approach is particularly useful for accessing oxazoles with substituents at both the 2 and 5 positions.

Data Presentation

The following table illustrates the scope of the one-pot synthesis of 2,5-disubstituted oxazoles from various acid chlorides and propargylamine.

| Entry | R¹ in R¹COCl | R² in R²COCl | Product | Overall Yield (%) |

| 1 | Phenyl | Phenyl | 2,5-Diphenyloxazole | 75 |

| 2 | 4-Tolyl | Phenyl | 5-Phenyl-2-(p-tolyl)oxazole | 78 |

| 3 | 4-Anisyl | Phenyl | 2-(4-Methoxyphenyl)-5-phenyloxazole | 82 |

| 4 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-5-phenyloxazole | 70 |

| 5 | Thiophen-2-yl | Phenyl | 5-Phenyl-2-(thiophen-2-yl)oxazole | 65 |

| 6 | Phenyl | 4-Tolyl | 2-Phenyl-5-(p-tolyl)oxazole | 73 |

| 7 | Phenyl | 4-Anisyl | 5-(4-Methoxyphenyl)-2-phenyloxazole | 79 |

Experimental Protocol

Materials:

-

Propargylamine (1.0 mmol)

-

Acid chloride (R¹COCl) (1.0 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Tetrahydrofuran (THF), anhydrous

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Acid chloride (R²COCl) (1.0 mmol)

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (1.0 mmol)

-

tert-Butanol (t-BuOH)

-

Standard inert atmosphere glassware and techniques

Procedure:

-

Amidation: To a solution of propargylamine (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add triethylamine (1.0 mmol) followed by the dropwise addition of the first acid chloride (R¹COCl, 1.0 mmol). Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Palladium-Catalyzed Acylation: To the same reaction mixture, add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (1.0 mmol). Then, add the second acid chloride (R²COCl, 1.0 mmol) and stir at room temperature for 1 hour.

-

Cycloisomerization: Add p-toluenesulfonic acid monohydrate (1.0 mmol) and tert-butanol (5 mL) to the reaction mixture. Heat the mixture to 60 °C and stir for 1 hour.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (30 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the 2,5-disubstituted oxazole.

Reaction Signaling Pathway

Caption: One-pot reaction pathway for the synthesis of 2,5-disubstituted oxazoles.

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminooxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the microwave-assisted synthesis of 2-aminooxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final product. The protocol described herein is based on established principles of oxazole synthesis, adapted for microwave technology to ensure rapid and efficient production of the target compound.

Introduction

2-Aminooxazole-5-carboxylic acid and its derivatives are key heterocyclic scaffolds found in a variety of biologically active molecules. The development of efficient and sustainable synthetic methodologies for these compounds is of significant interest to the pharmaceutical industry. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling reactions to be completed in minutes rather than hours, often with higher yields and fewer byproducts compared to traditional methods.[1][2] This application note details a proposed microwave-assisted protocol for the synthesis of 2-aminooxazole-5-carboxylic acid, providing researchers with a starting point for rapid compound generation.

Proposed Synthetic Pathway

The synthesis of 2-aminooxazole-5-carboxylic acid can be achieved via a Hantzsch-type condensation reaction. This method involves the cyclization of an α-halo-β-ketoester with urea. The ester group serves as a precursor to the desired carboxylic acid functionality.

Data Presentation: Reaction Parameters

The following table summarizes the proposed reaction conditions for the microwave-assisted synthesis of ethyl 2-aminooxazole-5-carboxylate, the ester precursor to the final carboxylic acid. These parameters are based on typical conditions for microwave-assisted oxazole and thiazole syntheses and should be optimized for the specific microwave reactor being used.[3][4]

| Parameter | Value |

| Reactants | |

| Ethyl 2-chloro-3-oxobutanoate | 1.0 equiv |

| Urea | 1.5 equiv |

| Solvent | Ethanol |

| Microwave Power | 100 - 300 W |

| Temperature | 120 - 150 °C |

| Reaction Time | 5 - 20 min |

| Pressure | 10 - 15 bar |

Note: These are starting parameters and may require optimization.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of Ethyl 2-Aminooxazole-5-carboxylate

Materials:

-

Ethyl 2-chloro-3-oxobutanoate

-

Urea

-

Ethanol (anhydrous)

-

Dedicated microwave process vials (e.g., 10-20 mL)

-

Magnetic stir bar

Instrumentation:

-

A dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities.

Procedure:

-

To a 10 mL microwave process vial equipped with a magnetic stir bar, add ethyl 2-chloro-3-oxobutanoate (1.0 mmol, 1.0 equiv).

-

Add urea (1.5 mmol, 1.5 equiv) to the vial.

-

Add 5 mL of anhydrous ethanol.

-

Seal the vial tightly with a Teflon septum and an aluminum crimp top.[5]

-

Place the sealed vial into the cavity of the microwave reactor.

-

Set the reaction parameters as follows:

-

Temperature: 140 °C

-

Time: 15 minutes

-

Power: Dynamic (will adjust to maintain temperature)

-

-

Start the microwave irradiation. The reaction is heated to the set temperature and held for the specified time.[5]

-

After the reaction is complete, the vessel is cooled to below 50 °C by the instrument's cooling system before removal.[5]

-

Once cooled, carefully open the vial in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Part 2: Hydrolysis of Ethyl 2-Aminooxazole-5-carboxylate to 2-Aminooxazole-5-carboxylic Acid

Materials:

-

Ethyl 2-aminooxazole-5-carboxylate (from Part 1)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl, 1M)

Procedure:

-

Dissolve the purified ethyl 2-aminooxazole-5-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

-

Add LiOH (1.2 mmol, 1.2 equiv) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (10 mL).

-

Carefully acidify the solution to pH 3-4 with 1M HCl.

-

A precipitate of 2-aminooxazole-5-carboxylic acid should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Mandatory Visualization

Caption: Workflow for the microwave-assisted synthesis of 2-aminooxazole-5-carboxylic acid.

References

- 1. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]

- 2. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Coupling Reactions with 2-Aminooxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole-5-carboxamides are significant structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors for oncology and immunology. The formation of the amide bond at the C5 position of the 2-aminooxazole core is a critical step in the elaboration of these scaffolds. This document provides detailed application notes and experimental protocols for the amide coupling of 2-Aminooxazole-5-carboxylic acid with various amines, focusing on common and effective coupling reagents such as HATU and EDC/HOBt. While specific literature examples for this exact substrate are limited, the following protocols are based on well-established amide bond formation methodologies and adapted for this heterocyclic carboxylic acid.